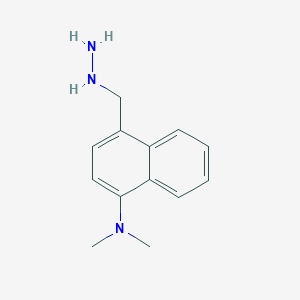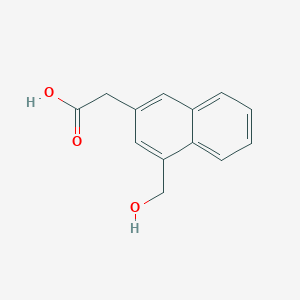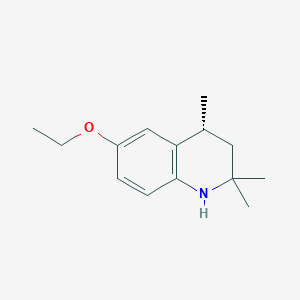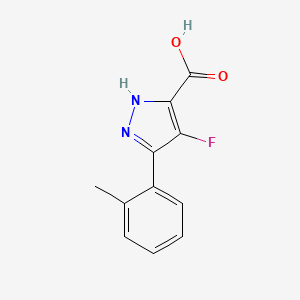
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydrazinylmethyl group and two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of 4-chloromethylnaphthalene with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-chloromethylnaphthalene.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.
4-(Hydrazinylmethyl)-N,N-dimethylaniline: Contains an aniline group instead of a naphthalene ring.
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
887592-86-1 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H17N3/c1-16(2)13-8-7-10(9-15-14)11-5-3-4-6-12(11)13/h3-8,15H,9,14H2,1-2H3 |
Clé InChI |
FYWQXZKODACSPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)




![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
